1,2,3-Trichloropropane (d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trichloropropane (d5) is a deuterated form of 1,2,3-Trichloropropane, an organic compound with the chemical formula C₃H₂D₅Cl₃. It is a colorless liquid that is used as a solvent and in various specialty applications. The compound is known for its high toxicity and persistence in the environment, making it a subject of interest in both industrial and environmental chemistry .
Vorbereitungsmethoden
1,2,3-Trichloropropane (d5) can be synthesized through the addition of chlorine to allyl chloride. This reaction typically occurs under controlled conditions to ensure the selective formation of the trichlorinated product . Industrial production methods often involve the chlorination of propylene or the by-product formation during the synthesis of other chlorinated compounds such as epichlorohydrin and dichloropropene .
Analyse Chemischer Reaktionen
1,2,3-Trichloropropane (d5) undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form less chlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include zero-valent metals for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trichloropropane (d5) has several applications in scientific research:
Environmental Chemistry: It is studied for its persistence and toxicity in groundwater and soil, leading to research on remediation technologies such as in situ chemical reduction and bioremediation.
Industrial Chemistry: The compound is used as an intermediate in the production of other chemicals, including hexafluoropropylene and polysulfide polymers.
Analytical Chemistry: It serves as a standard or reference compound in various analytical techniques, including gas chromatography and mass spectrometry.
Wirkmechanismus
The primary mechanism of action for 1,2,3-Trichloropropane (d5) involves reductive dechlorination. This process typically occurs under anoxic or reducing conditions, where the compound undergoes β-elimination to form allyl chloride, followed by hydrogenolysis to produce propene . The molecular targets and pathways involved in this mechanism are primarily related to the interaction with reducing agents and the subsequent cleavage of carbon-chlorine bonds.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trichloropropane (d5) can be compared with other similar chlorinated hydrocarbons, such as:
1,2-Dichloropropane: A less chlorinated analog that undergoes similar reductive dechlorination reactions.
1,3-Dichloropropane: Another isomer with different reactivity due to the position of chlorine atoms.
Epichlorohydrin: A related compound used in the production of epoxy resins and other chemicals.
The uniqueness of 1,2,3-Trichloropropane (d5) lies in its high degree of chlorination and its specific applications in both industrial and environmental contexts.
Eigenschaften
Molekularformel |
C3H5Cl3 |
---|---|
Molekulargewicht |
152.46 g/mol |
IUPAC-Name |
1,2,3-trichloro-1,1,2,3,3-pentadeuteriopropane |
InChI |
InChI=1S/C3H5Cl3/c4-1-3(6)2-5/h3H,1-2H2/i1D2,2D2,3D |
InChI-Schlüssel |
CFXQEHVMCRXUSD-UXXIZXEISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)Cl |
Kanonische SMILES |
C(C(CCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.